6-Chloro-5-quinolinecarboxylic acid
Description
Significance of the Quinoline (B57606) Nucleus in Heterocyclic Chemistry
The quinoline nucleus, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental structure in heterocyclic chemistry. numberanalytics.com First isolated from coal tar in the 19th century, its name is derived from quinine, a natural antimalarial agent, highlighting its early and enduring connection to medicinal chemistry. numberanalytics.com The presence of a nitrogen atom within the heterocyclic ring imparts unique electronic properties, making the quinoline scaffold a versatile precursor for the synthesis of a wide array of complex molecules. numberanalytics.com Its ability to undergo various chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling, further enhances its utility in creating diverse molecular architectures. numberanalytics.com Consequently, quinoline and its derivatives are not only integral to pharmaceutical development but also find applications in agrochemicals and materials science. numberanalytics.comresearchgate.net
The Quinoline Carboxylic Acid Moiety as a Privileged Structure in Contemporary Research
Within the vast family of quinoline derivatives, the quinoline carboxylic acid moiety stands out as a "privileged structure." This term is used in medicinal chemistry to describe a molecular framework that can bind to a variety of biological targets with high affinity, making it a valuable starting point for drug discovery. rsc.orgresearchgate.net The incorporation of a carboxylic acid group onto the quinoline scaffold significantly influences the molecule's physicochemical properties, such as its acidity, polarity, and ability to form hydrogen bonds. These characteristics are crucial for molecular recognition and interaction with biological macromolecules.
Quinolone-3-carboxylic acid derivatives, for instance, have been clinically used as antibacterial agents since 1962. nih.gov More recently, research has expanded to explore their potential in treating a range of other diseases, including cancer, HIV, and inflammatory conditions. nih.govijpsjournal.comnih.gov The versatility of the quinoline carboxylic acid scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and the development of novel therapeutic agents. orientjchem.org
Contextualizing 6-Chloro-5-quinolinecarboxylic Acid within the Broader Quinoline Research Landscape
This compound is a specific derivative that has garnered interest within the scientific community. Its structure is characterized by a chlorine atom at the 6-position and a carboxylic acid group at the 5-position of the quinoline ring. The presence and position of these functional groups are critical determinants of the compound's chemical reactivity and potential biological activity. For example, the position of a chloro group on the quinoline ring can significantly influence its inhibitory effects in biological systems. nih.gov This particular compound serves as a valuable building block in the synthesis of more complex molecules and as a subject of study for its own intrinsic properties and potential applications.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are essential for its application in further chemical synthesis and research.
| Property | Value | Source |
| Molecular Formula | C10H6ClNO2 | nih.gov |
| Molecular Weight | 207.61 g/mol | nih.gov |
| IUPAC Name | 6-chloroquinoline-5-carboxylic acid | nih.gov |
| CAS Number | 803736-96-1 | biosynth.com |
| InChIKey | YMJPJHOYDHXFAZ-UHFFFAOYSA-N | cymitquimica.com |
Synthesis of this compound
The synthesis of quinoline carboxylic acids can be achieved through various established chemical reactions. While specific, detailed synthesis routes for this compound are not extensively documented in readily available literature, general methods for the synthesis of related compounds provide insight into potential pathways.
One common approach is the Pfitzinger reaction , which involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound. For instance, the reaction of 5-chloro- or 5-bromoisatins with 2-acetyl-5-arylthiophenes has been used to produce 6-chloro- and 6-bromo-substituted 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids. researchgate.net This suggests that a similar strategy employing a suitable isatin derivative could potentially yield this compound.
Research Applications of this compound and its Derivatives
The utility of this compound is primarily as an intermediate or a scaffold for the development of novel compounds with potential therapeutic applications. Research has shown that derivatives of quinoline carboxylic acids are being investigated for a wide range of biological activities.
For example, various quinoline carboxylic acid derivatives have been synthesized and evaluated as inhibitors of insulin-like growth factor-1 receptor (IGF-1R), which is implicated in cell growth and differentiation. orientjchem.org Furthermore, studies have explored the anti-inflammatory and cytotoxic (anticancer) potential of quinoline-3-carboxylic and quinoline-4-carboxylic acids. researchgate.net
The chloro-substitution on the quinoline ring is a key feature in many biologically active compounds. For instance, 7-chloroquinoline (B30040) is a crucial component of the antimalarial drug chloroquine. ijpsjournal.com The position of the chlorine atom can significantly impact the biological activity, as demonstrated in studies on the anti-respiratory syncytial virus (RSV) activity of chloro-substituted quinolines. nih.gov While specific research focusing solely on the direct applications of this compound is limited in publicly accessible sources, its structural similarity to these well-studied compounds suggests its potential as a precursor for new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJPJHOYDHXFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chloro 5 Quinolinecarboxylic Acid and Its Analogues
Strategic Approaches to Quinoline (B57606) Carboxylic Acid Core Synthesis
The construction of the quinoline core is the foundational step in the synthesis of 6-Chloro-5-quinolinecarboxylic acid. Over the decades, classical condensation reactions have been optimized, and contemporary methods have been developed to enhance efficiency and substrate scope.
Evolution and Optimization of Classical Condensation Reactions for Substituted Quinoline Carboxylic Acids
Several classical named reactions have been instrumental in the synthesis of quinoline carboxylic acids. These methods, while foundational, often face challenges such as harsh reaction conditions, low yields, and limited functional group tolerance. nih.gov Continuous efforts have been made to optimize these reactions for the synthesis of specifically substituted quinolines.
Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.com The reaction mechanism proceeds through the hydrolysis of isatin to an keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org Modifications to the Pfitzinger reaction have been explored to improve its efficiency and scope, including the use of different ketones and reaction conditions. researchgate.netchemicalpapers.comacs.org For instance, the use of enaminones as a replacement for 1,3-dicarbonyl compounds in the reaction with isatin has been shown to produce quinoline-4-carboxylic acids in good to excellent yields in water. rsc.org
Doebner Reaction: The Doebner reaction is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.goviipseries.orgjptcp.com This method is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. nih.gov However, conventional Doebner reactions often result in low yields, especially with electron-deficient anilines. nih.govacs.org Recent advancements have led to the development of a Doebner hydrogen-transfer reaction that provides higher yields for anilines with both electron-withdrawing and electron-donating groups. nih.govacs.orgnih.govthieme-connect.com
Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline-3-carboxylic acids through the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.orgwikiwand.com The resulting ester can be saponified and then decarboxylated to yield 4-hydroxyquinolines. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.orgwikiwand.com Microwave-assisted modifications of this reaction have been shown to reduce reaction times and improve yields. researchgate.net
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base. scispace.comorganic-chemistry.org It is a versatile method for producing a wide range of substituted quinolines. ijfans.org However, it can be limited by low yields and long reaction times. ijfans.org The use of catalysts like p-toluenesulfonic acid and microwave irradiation can significantly improve the efficiency of the Friedländer synthesis. organic-chemistry.org
Skraup Synthesis: The Skraup synthesis is one of the oldest methods for producing quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comresearchgate.net While still used for unsubstituted quinolines, the reaction is often violent and can result in low yields and the formation of tar. nih.govresearchgate.net
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-quinolones or 2-quinolones. pharmaguideline.com The use of high-boiling inert solvents can significantly improve the yields of the cyclization step. wikipedia.org
Contemporary Methods for Quinoline Ring Formation
Modern synthetic chemistry has introduced a variety of new methods for quinoline ring formation, often addressing the limitations of classical reactions. ijfans.org These contemporary approaches frequently employ metal-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions under milder and more efficient conditions.
Metal-Catalyzed Cyclizations: Transition metal catalysts, including palladium, copper, and gold, have been utilized to facilitate the synthesis of quinolines with high yields and functional group tolerance. ijfans.org For example, rhodium-catalyzed C-H bond activation has been used for the synthesis of quinoline carboxylates. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique to accelerate reaction times and increase yields in quinoline synthesis. ijfans.org This method has been successfully applied to various classical reactions, including the Friedländer and Gould-Jacobs reactions. researchgate.netresearchgate.net
Multi-Component Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline structures in a single step from simple starting materials. ijfans.orgresearchgate.net These reactions are highly atom-economical and offer a streamlined approach to a diverse range of quinoline derivatives. tandfonline.com
Regioselective Functionalization Techniques Relevant to Halogenated Quinoline Carboxylic Acids
The synthesis of this compound requires precise control over the placement of both the chloro and carboxylic acid substituents on the quinoline ring. This necessitates the use of regioselective functionalization techniques.
Directed Halogenation Strategies, with Emphasis on C-6 Position and other Carbon-Hydrogen Bonds
Achieving halogenation at the C-6 position of the quinoline ring with high regioselectivity is a key challenge. Various strategies have been developed to direct the halogenation to specific positions.
Direct C-H Halogenation: Recent advances have enabled the direct halogenation of quinoline C-H bonds. Metal-free methods using reagents like trihaloisocyanuric acid have been developed for the regioselective halogenation of 8-substituted quinolines at the C-5 position. rsc.org Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been shown to be highly regioselective for the C-5 position. mdpi.com While these methods highlight the potential for direct halogenation, achieving specific C-6 halogenation often requires starting with a pre-functionalized aniline or employing directing group strategies.
Halogenation of Substituted Quinolines: The electronic properties of existing substituents on the quinoline ring can influence the position of further electrophilic halogenation. Electron-donating groups can activate the ring towards halogenation, and their position can direct the incoming halogen. For instance, the presence of an amino or hydroxyl group can direct halogenation to the ortho and para positions.
Substrate-Controlled Halogenation: The choice of substrate can also dictate the regioselectivity of halogenation. For example, the halogenation of quinoline N-oxides can proceed at different positions depending on the reaction conditions and the substituents present on the quinoline ring. mdpi.com
Selective Introduction and Modification of Carboxylic Acid Functionalities
The introduction of a carboxylic acid group at the C-5 position of a 6-chloroquinoline (B1265530) core is another critical step.
From Precursors: A common strategy involves carrying a carboxylate or a precursor group through the quinoline synthesis. For instance, starting with an appropriately substituted anthranilic acid in a reaction like the Niementowski synthesis can directly yield a quinoline with a carboxylic acid group. scispace.com
Oxidation of Alkyl or Formyl Groups: If a methyl or formyl group is present at the desired position, it can be oxidized to a carboxylic acid using strong oxidizing agents.
Carbonylation Reactions: Palladium-catalyzed carbonylation of a halogenated quinoline can be a powerful method to introduce a carboxylic acid group. mdpi.com
Modification of Existing Carboxylic Acids: In some cases, a carboxylic acid may be present at a different position on the quinoline ring as a result of the primary synthesis (e.g., quinoline-4-carboxylic acids from the Pfitzinger or Doebner reactions). researchgate.netiipseries.org Subsequent chemical transformations would be necessary to relocate or introduce a carboxylic acid at the C-5 position, which can be a complex multi-step process. Hydrolysis of ester groups is a common final step to yield the desired carboxylic acid. nih.gov
Green Chemistry Principles in the Synthesis of Quinoline Carboxylic Acids
The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to minimize environmental impact and improve sustainability. ijfans.org
Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. A key aspect of green chemistry is the replacement of these with more environmentally benign alternatives like water or ethanol (B145695). tandfonline.comresearchgate.net For example, the Pfitzinger reaction has been successfully carried out in water. rsc.org
Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. Organocatalysts, such as p-toluenesulfonic acid, have been used for the synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation, offering a non-hazardous alternative to metal catalysts. tandfonline.comresearchgate.net Solid acid catalysts like Nafion have also been employed in microwave-assisted Friedländer synthesis. mdpi.com
Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency by significantly reducing reaction times. ijfans.orgresearchgate.net
Atom Economy: Multi-component reactions are inherently more atom-economical as they combine multiple reactants in a single step, minimizing the formation of byproducts. tandfonline.com The Doebner reaction is a classic example of a multi-component reaction that has been adapted to greener conditions. tandfonline.comfigshare.com
Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. conicet.gov.ar The use of microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which can minimize the formation of byproducts. conicet.gov.ar
In the context of quinoline synthesis, microwave irradiation has been successfully applied to various reaction types. For instance, the Vilsmeier-Haack reaction, used to introduce formyl groups, can be significantly accelerated. mdpi.com One-pot syntheses of quinolone-3-carboxylic acids from p-substituted anilines and diethyl-ethoxymethylenemalonate have been achieved in minutes with excellent yields under microwave conditions. conicet.gov.ar Similarly, the synthesis of 2-styrylquinoline-4-carboxylic acids via the Knoevenagel reaction of quinaldic acid with aryl aldehydes is expedited by microwave heating. conicet.gov.arnih.gov
The direct amidation of quinoline-2-carboxylic acid derivatives with anilines has also been optimized using microwave irradiation, offering a rapid and efficient route to amide analogues. nih.gov These protocols often benefit from being performed under solvent-free conditions, further enhancing their green chemistry credentials. conicet.gov.ar
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolones
| Product | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) (Microwave) | Reference |
|---|---|---|---|---|
| Ethyl-quinolon-4-one-3-carboxylates | Hours | Minutes | Very Good | conicet.gov.ar |
| 2-Styrylquinoline-4-carboxylic Acids | Not specified | 9-13 minutes | 48-53% | conicet.gov.ar |
Development and Application of Efficient and Environmentally Benign Catalysts
The development of green catalytic systems is a cornerstone of modern organic synthesis. For the production of quinolines, several efficient and environmentally benign catalysts have been reported, moving away from harsh and toxic reagents.
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been demonstrated as an inexpensive, non-toxic, and readily available catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. tandfonline.combohrium.com This method offers advantages such as mild reaction conditions, short reaction times, high yields, and the potential for catalyst reuse. tandfonline.com
Nano-sized zinc oxide (ZnO) has also been utilized as a recoverable catalyst in the Friedländer synthesis of quinolines. ijprems.com This approach, conducted in the environmentally conscious solvent ethanol at moderate temperatures, provides good to excellent yields and accommodates a range of substrates. The reusability of the nano ZnO catalyst makes it a cost-effective and green alternative. ijprems.com
Other notable green catalysts include:
Potassium dodecatungstocobaltate trihydrate (K₅CoW₁₂O₄₀·3H₂O): Used in the microwave-assisted, one-pot, three-component synthesis of quinolines. This catalyst is recyclable without significant loss of activity. rsc.org
Indium(III) chloride (InCl₃): A non-toxic and recyclable Lewis acid catalyst for the one-pot synthesis of quinolines from anilines and β-ketoesters, providing excellent yields. niscpr.res.in
Silica sulfuric acid: An efficient and reusable solid acid catalyst for the one-pot, three-component Doebner reaction to produce quinoline-4-carboxylic acids under mild conditions. researchgate.net
Table 2: Environmentally Benign Catalysts for Quinoline Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| FeCl₃·6H₂O | Condensation of 2-aminoarylketones and active methylene compounds | Inexpensive, non-toxic, reusable | tandfonline.combohrium.com |
| Nano ZnO | Friedländer synthesis | Recyclable, mild conditions, green solvent | ijprems.com |
| K₅CoW₁₂O₄₀·3H₂O | Three-component reaction | Recyclable, efficient under microwave | rsc.org |
| InCl₃ | Reaction of anilines and β-ketoesters | Recyclable, high yields, non-toxic | niscpr.res.in |
One-Pot Reaction Strategies for Streamlined and Atom-Economical Synthesis
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net These strategies are highly desirable for their atom economy and operational simplicity.
The synthesis of quinoline derivatives has greatly benefited from the development of one-pot procedures. For example, a facile, one-pot, three-component reaction for synthesizing hexahydro-2-quinolinecarboxylic acids has been developed using arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions at room temperature. scirp.orgscirp.org This method is characterized by high yields, short reaction times, and an environmentally friendly profile. scirp.org
Another efficient one-pot method involves the condensation of 2-aminoarylketones with active methylene compounds catalyzed by FeCl₃·6H₂O in water, a green solvent. tandfonline.com Similarly, indium(III) chloride catalyzes the one-pot reaction of substituted anilines with β-ketoesters in ethanol. niscpr.res.in These methods avoid the isolation of intermediates, thereby saving time and resources.
Furthermore, a highly efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst has been developed. researchgate.net This method proceeds under mild, transition-metal-free conditions and offers an atom-economical pathway to quinoline derivatives. researchgate.net
Synthetic Routes for Derivatization of this compound
The functionalization of the this compound core is crucial for creating diverse libraries of compounds for various applications. Key derivatization strategies focus on the carboxylic acid group and the quinoline nitrogen, as well as carbon-carbon bond-forming reactions on the heterocyclic ring.
Esterification and Amidation Strategies at the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a prime site for modification through esterification and amidation. These reactions are fundamental in altering the physicochemical properties of the parent molecule.
Esterification can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. More sophisticated methods, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are effective for a wide range of alcohols, including sterically hindered ones. orgsyn.org
Amidation is a widely used transformation to introduce the stable and polar amide group. nih.gov This can be accomplished by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. researchgate.net Alternatively, direct amidation can be performed using coupling reagents. Microwave-assisted direct amidation of quinoline carboxylic acids or their esters with anilines has proven to be a highly efficient method. nih.gov High yields of amides can also be obtained by reacting ethyl esters of quinoline carboxylic acids with arylalkylamines in boiling ethanol. researchgate.net A general method for the amidation of acid chlorides to primary amides involves the use of ammonium salts in N-methyl-2-pyrrolidone (NMP). ccspublishing.org.cn
N-Alkylation and Other Nitrogen-Based Functionalizations
The nitrogen atom of the quinoline ring is another key position for functionalization. N-alkylation introduces a substituent on the nitrogen, which can significantly impact the molecule's properties.
Trialkyl phosphates, such as trimethyl phosphate (B84403) (TMP) and triethyl phosphate (TEP), have been shown to be excellent reagents for the N-alkylation of 4-substituted quinolines. st-andrews.ac.uk The reaction can be significantly accelerated by the presence of a base like potassium carbonate (K₂CO₃). st-andrews.ac.uk In some cases, the formation of the quinoline ring and N-alkylation can be achieved simultaneously in triethyl phosphate. st-andrews.ac.uk The N-alkylation of quinolin-4-one derivatives can also be performed using haloalkyl compounds in the presence of a base like sodium hydride in DMF.
Palladium-Catalyzed Coupling Reactions for Advanced Structural Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive structural diversification of the quinoline core. researchgate.netsioc-journal.cn These reactions are known for their high chemoselectivity and broad functional group tolerance. researchgate.net
The Suzuki reaction , which couples an organoboron reagent with a halide or triflate, is a powerful method for introducing aryl or other carbon-based substituents. nih.govuwindsor.ca For instance, the Suzuki reaction on a bromo-substituted quinoline precursor allows for the introduction of various aryl and heteroaryl groups. nih.gov
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction used to form carbon-nitrogen bonds. This has been applied to the functionalization of the quinoline ring at position 6. nih.gov An efficient palladium-catalyzed tandem amination protocol has been developed for the synthesis of 1,2-disubstituted quinolin-4(1H)-ones from chalcones and primary amines. nih.gov
Palladium catalysis also enables carbonylative coupling reactions. 6-Iodoquinoline derivatives have been successfully used as substrates in aminocarbonylation reactions to produce quinoline-6-carboxamides. nih.gov
Table 3: Palladium-Catalyzed Reactions for Quinoline Diversification
| Reaction Type | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagent + Aryl halide | C-C bond formation, introduces aryl groups | nih.govuwindsor.ca |
| Buchwald-Hartwig Amination | Amine + Aryl halide | C-N bond formation, introduces amino groups | nih.govnih.gov |
| Sonogashira Coupling | Terminal alkyne + Aryl halide | C-C bond formation, introduces alkynyl groups | nih.gov |
| Stille Reaction | Organostannane + Aryl halide | C-C bond formation | nih.gov |
Computational Chemistry and Molecular Modeling Investigations of 6 Chloro 5 Quinolinecarboxylic Acid
Density Functional Theory (DFT) Applications in Understanding Electronic and Structural Properties
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies.
For a molecule like 6-chloro-5-quinolinecarboxylic acid, DFT calculations would typically be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state. Following optimization, analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, influencing its properties and reactivity. While DFT has been used for other quinoline (B57606) derivatives, specific optimized structural parameters for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, stability, and UV-visible absorption spectra. For related quinoline compounds, FMO analysis has been instrumental, but specific HOMO-LUMO energy values for this compound have not been reported.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Red-colored regions on an MEP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are targets for nucleophiles. Although MEP maps have been generated for analogous molecules to predict their chemical behavior, a specific map for this compound is not available.
Fukui functions and average local ionization energies are more advanced DFT-based concepts used to provide a more quantitative prediction of molecular reactivity. The Fukui function identifies which atoms in a molecule are most likely to undergo an electrophilic, nucleophilic, or radical attack. These descriptors are crucial in understanding reaction mechanisms and designing new chemical syntheses. Studies on similar molecules like quinclorac (B55369) (3,7-dichloro-8-quinolinecarboxylic acid) have utilized these methods, but data for this compound is absent from the literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of compounds, including their conformational changes and interactions with their environment.
MD simulations can reveal the conformational flexibility of this compound, showing how its structure might change in different environments. Furthermore, by simulating the molecule in the presence of solvent molecules (like water), these studies can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding. This information is vital for understanding solubility and how the molecule might interact with biological targets. While MD simulations have been performed on the broader class of quinolone carboxylic acids, specific studies detailing the conformational landscape and solvent interactions of this compound are not documented in the searched sources.
Protein-Ligand Binding Dynamics and Stability
The study of the dynamic interactions between proteins and ligands is fundamental to understanding biological systems. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, provide valuable insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.govnih.gov These simulations can reveal the flexibility of the ligand and the protein's binding pocket, offering a more realistic representation of the binding event than static models. researchgate.net
The stability of a protein-ligand complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and key binding site residues over the course of an MD simulation. mdpi.com A stable RMSD suggests that the ligand remains securely bound within the active site and that the interacting residues maintain their positions, indicating a strong and stable interaction. mdpi.com For instance, in studies of quinoline-3-carboxamide (B1254982) derivatives with PI3Kγ, the RMSD of key interacting residues like Trp812, Tyr867, and Asp964 remained constant at around 1.5 Å, signifying a strong intermolecular interaction with the ligand. mdpi.com
Molecular Docking Studies of this compound and its Analogues
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This method is instrumental in drug discovery for screening large libraries of compounds and predicting their binding affinities. nih.govmdpi.com
Molecular docking studies have been extensively used to predict the binding modes and affinities of quinoline carboxylic acid derivatives with various biological targets. nih.govmdpi.comnih.gov These studies help in understanding how these molecules orient themselves within the active site of a protein and form interactions that contribute to their biological activity. researchgate.net The binding affinity is often expressed as a docking score, which is a numerical value that estimates the strength of the interaction. researchgate.netnih.gov
For example, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking revealed significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol. nih.gov Similarly, docking studies of fluoroquinolones against E. coli DNA gyrase B showed good binding affinities ranging from -6.0 to -7.2 kcal/mol. nih.gov
While specific docking studies for this compound are not detailed in the provided results, the general principles apply. Docking this compound and its analogs into the active sites of relevant biological targets would allow for the prediction of their binding orientations and relative binding affinities. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent analogs. nih.gov
Table 1: Examples of Molecular Docking Studies on Quinoline Carboxylic Acid Analogues This table is generated based on data from multiple sources and provides illustrative examples. It does not represent a comprehensive list of all studies.
| Compound/Analogue Class | Target Protein | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Highest binding energy of -9.22 kcal/mol for compound 17 | nih.gov |
| Fluoroquinolines | E. coli DNA gyrase B | -6.0 to -7.2 kcal/mol | nih.gov |
| 8-Chloro-quinolones | S. aureus DNA gyrase (2XCT) | Docking scores predicted using PLANTSPLP score | researchgate.net |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα (2RD0, 3HHM) | Docked geometries accommodate the kinase domains | mdpi.com |
A critical outcome of molecular docking is the identification of key amino acid residues within the active site of a protein that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, all of which contribute to the stability of the protein-ligand complex. nih.govtandfonline.com
For instance, docking studies of quinoline-3-carboxylic acid derivatives with protein kinase CK2 revealed that the carboxylic group forms hydrogen bonds with Lys68 and Asp175, while hydrophobic contacts are made with residues like Ile95, Phe113, and Met163. tandfonline.com In another study on fluoroquinolones, crucial hydrogen interactions were observed between the ligand and amino acid residues Ser-591 and Leu-685. nih.gov The carboxylate of brequinar, a quinoline carboxylic acid analog, forms a salt bridge with Arg136 and a potential hydrogen bond with Gln47 in dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov
Understanding these key interactions is vital for medicinal chemists as it allows for the rational design of new molecules with improved binding affinity and selectivity. By modifying the ligand to enhance its interactions with specific residues, it is possible to develop more potent and effective drugs. nih.govnih.gov
Table 2: Key Interacting Residues Identified in Docking Studies of Quinoline Carboxylic Acid Analogues This table is generated based on data from multiple sources and provides illustrative examples. It does not represent a comprehensive list of all studies.
| Compound/Analogue Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Quinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | Lys68, Asp175 | Hydrogen bonds | tandfonline.com |
| Quinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | Ile95, Phe113, Met163 | Hydrophobic contacts | tandfonline.com |
| Fluoroquinolines | Not specified | Ser-591, Leu-685 | Hydrogen bonds | nih.gov |
| Brequinar analogue | Dihydroorotate Dehydrogenase (DHODH) | Arg136 | Salt bridge | nih.gov |
| Brequinar analogue | Dihydroorotate Dehydrogenase (DHODH) | Gln47 | Hydrogen bond | nih.gov |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | Engagement with key binding residues | mdpi.com |
Pharmacophore Modeling and Ligand-Based Design Strategies for Quinoline Carboxylic Acids
Pharmacophore modeling is a powerful computational approach used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. acs.orgphyschemres.org This model can then be used as a template to design new molecules with similar or improved activity.
For quinoline carboxylic acids, pharmacophore models have been developed to guide the design of new inhibitors for various targets. For example, a pharmacophore model for quinolone 3-carboxylic acid HIV-1 integrase inhibitors was generated using a training set of known active compounds. acs.org This model was then used to search databases for new potential leads. acs.org
In another study, a four-point pharmacophore model was developed for 2-aryl-4-quinoline carboxylic acid analogs as dihydroorotate dehydrogenase (DHODH) inhibitors. physchemres.org This model, consisting of one hydrogen bond acceptor and three aromatic rings, was found to be crucial for maintaining the inhibitory activity. physchemres.org Such models provide a rational basis for designing new analogs by ensuring that the essential pharmacophoric features are maintained while other parts of the molecule are modified to improve properties like potency and selectivity. nih.gov Ligand-based design strategies, which rely on the knowledge of active compounds, are particularly useful when the three-dimensional structure of the target protein is unknown.
Mechanistic Investigations of 6 Chloro 5 Quinolinecarboxylic Acid Derivatives
Enzyme Inhibition Kinetics and Mechanism of Action
The inhibitory effects of 6-chloro-5-quinolinecarboxylic acid derivatives on specific enzymes have been characterized through detailed kinetic studies. These investigations are crucial for understanding the potency and mechanism by which these compounds exert their biological effects.
Determination of Inhibition Constants (Ki, Ki') for Specific Enzymes
The inhibition constant, Ki, is a critical measure of the potency of an inhibitor. For derivatives of this compound, Ki values have been determined for several key enzymes.
One notable derivative, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)-quinoline-3-carboxylic acid, has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. Kinetic analyses have demonstrated that this compound inhibits HIV-1 RT in a dose-dependent manner, with a determined Ki value of 0.5 ± 0.04 µM. nih.gov
Another related class of compounds, quinazolinones, which share structural similarities, has also been studied. For instance, 6-chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one acts as a reversible inhibitor of HIV-1 RT with a Ki of 140 nM. nih.gov
In a different context, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamides have been investigated as selective cannabinoid receptor 2 (CB2) ligands. The introduction of a chlorine atom at various positions on the quinoline (B57606) ring significantly influences the binding affinity. For example, the 7-chloro derivative 61 displayed a Ki of 26.1 nM for the CB2 receptor, which was a notable increase in affinity compared to the 6-chloro derivative 59 (Ki = 235 nM). ucl.ac.be
Table 1: Inhibition Constants (Ki) of this compound Derivatives and Related Compounds
| Compound/Derivative | Target Enzyme/Receptor | Ki Value |
|---|---|---|
| 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)-quinoline-3-carboxylic acid | HIV-1 Reverse Transcriptase | 0.5 ± 0.04 µM nih.gov |
| 6-chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one | HIV-1 Reverse Transcriptase | 140 nM nih.gov |
| 7-chloro derivative 61 | Cannabinoid Receptor 2 (CB2) | 26.1 nM ucl.ac.be |
Elucidation of Inhibition Type (Competitive, Non-competitive, Mixed-type)
Understanding the type of inhibition is fundamental to characterizing the mechanism of action of a drug candidate. Studies on this compound derivatives have revealed various inhibition patterns.
For the HIV-1 RT inhibitor, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)-quinoline-3-carboxylic acid, the inhibition is described as dose-dependent, which is a hallmark of specific enzyme-inhibitor interactions. nih.gov Further detailed studies on related quinoxaline (B1680401) derivatives have shown noncompetitive inhibition of HSV DNA polymerase activity. researchgate.net
The quinazolinone derivative, 6-chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one, exhibits noncompetitive inhibition with respect to dTTP when using poly(rA)•oligo(dT) as the primer-template for HIV-1 RT. nih.gov However, a mixed-type noncompetitive inhibition was observed when poly(rC)•oligo(dG) was used as the primer-template, indicating a more complex interaction with the enzyme that is dependent on the substrate. nih.gov
Molecular Targets and Biological Pathway Modulation
Derivatives of this compound have been shown to interact with and modulate the activity of several crucial molecular targets and biological pathways.
Interaction with DNA Gyrase and Topoisomerases
Quinolone carboxylic acids are a well-established class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. semanticscholar.orgrsc.org DNA gyrase, which is essential for introducing negative supercoils into DNA, is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. semanticscholar.orgnih.gov
Derivatives of 6-chloro-quinoline carboxylic acid have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. semanticscholar.orgnih.gov The inhibitory action of these compounds leads to the induction of DNA strand breaks, which in turn causes cell lysis due to the accumulation of oxidative stress. semanticscholar.org The positioning of the chloro group at the C-6 position of the quinoline ring has been found to be influential for the anti-Mtb activity. semanticscholar.orgnih.gov
The interaction of quinolones with the DNA gyrase-DNA complex stabilizes a state where the DNA is cleaved, which is a key step in their bactericidal mechanism. nih.govnih.gov
Inhibition of HIV-1 Reverse Transcriptase Enzyme
As previously mentioned, a significant area of investigation for this compound derivatives has been their potential as anti-HIV agents through the inhibition of HIV-1 reverse transcriptase (RT). This enzyme is critical for the replication of the virus. nih.govresearchgate.net
The ribonucleoside derivative, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)-quinoline-3-carboxylic acid, effectively inhibits an early stage of the HIV-1 life cycle by preventing the synthesis of viral DNA in peripheral blood mononuclear cells exposed to the virus. nih.gov Molecular docking studies have suggested that some quinoline derivatives bind to an allosteric site on the enzyme. researchgate.net
Modulation of Specific Kinase Activities (e.g., Adenosine Monophosphate-activated Protein Kinase (AMPK))
The modulation of kinase activity is another important aspect of the biological effects of compounds related to this compound. While direct studies on this compound itself are limited in this area, research on structurally similar molecules provides valuable insights.
A study on a 6-chloro-indole-carboxylic acid derivative, PF-06409577, identified it as a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). nih.gov AMPK is a key enzyme in maintaining cellular energy homeostasis. nih.gov
Furthermore, prenylated quinolinecarboxylic acid derivatives have been synthesized and evaluated for their anti-obesity activities, which can be linked to the activation of AMPK through mechanisms such as mitochondrial uncoupling. researchgate.net While not a direct modulation by the this compound scaffold, these findings suggest that the broader class of quinoline carboxylic acids and their derivatives have the potential to interact with and modulate kinase signaling pathways.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)-quinoline-3-carboxylic acid |
| 6-chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one |
| 7-chloro derivative 61 (a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivative) |
| 6-chloro derivative 59 (a 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative) |
| PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid) |
Other Enzymatic Inhibition Studies (e.g., α-Glucosidase, α-Amylase, Cholinesterase, Monoamine Oxidase)
Derivatives of the quinoline scaffold, including those related to this compound, have been investigated for their inhibitory effects against a variety of enzymes beyond their primary targets. These studies reveal a broader pharmacological potential, particularly in the context of metabolic disorders and neurodegenerative diseases.
α-Glucosidase and α-Amylase Inhibition: In the management of type 2 diabetes, inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy to control postprandial hyperglycemia. plos.org Several quinoline derivatives have demonstrated notable inhibitory activity against these enzymes.
For instance, a series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated as α-glucosidase inhibitors. nih.gov The structure-activity relationship (SAR) analysis showed that the substitution pattern on the aryl ring significantly influenced the inhibitory potency. The most active compound in this series, a 2,5-dimethoxy phenyl substituted derivative (7j), displayed an IC₅₀ value of 50.0 µM, which is a 15-fold improvement over the standard drug, acarbose (B1664774). nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor with a Kᵢ value of 32 µM. nih.gov Similarly, quinoline-2-carboxylic acid and its derivatives have been identified as significant inhibitors of α-glucosidase, with IC₅₀ values ranging from 43.86 to 325.81 µM. researchgate.net
Studies on 6-chloro-2-methoxyacridine (B15215803) derivatives, which share a structural resemblance to quinolines, also showed potent, competitive inhibition of α-glucosidase, with the most effective compound having an IC₅₀ value of 98.0 ± 0.3 µM, significantly lower than that of acarbose (750.0 ± 10.5 μM). nih.gov In the context of α-amylase, quinoline and its derivatives have also shown inhibitory potential, suggesting their utility in modulating glucose blood levels. researchgate.net
| Compound Series | Most Potent Derivative | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Thiosemicarbazide-linked quinoline-piperazine | 2,5-dimethoxy phenyl derivative (7j) | 50.0 | Competitive | nih.gov |
| 6-chloro-2-methoxyacridine derivatives | para-fluorine derivative (7h) | 98.0 ± 0.3 | Competitive | nih.gov |
| Quinoline-2-carboxylic acid derivatives | Varies | 43.86 - 325.81 | Competitive, Non-competitive, Mixed | researchgate.net |
Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are central to the symptomatic treatment of Alzheimer's disease. heraldopenaccess.us The quinoline structure is a core component of several cholinesterase inhibitors. Notably, 6-chloro analogs of tacrine (B349632), a well-known AChE inhibitor with a quinoline structure, exhibit stronger binding to the acetylcholinesterase enzyme than the parent compound. heraldopenaccess.usheraldopenaccess.us In vivo studies of 6-chlorotacrine confirmed its potent pro-cognitive effects, in some cases stronger than tacrine itself. researchgate.net
Further research into novel quinoline derivatives, such as ((piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, has identified compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com One of the most potent dual inhibitors from this series, compound 6f, which features a 3-chlorophenyl ring, had IC₅₀ values of 9.68 ± 0.21 μM for AChE and 11.59 ± 1.2 μM for BChE. mdpi.com
| Compound/Series | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6-chlorotacrine | AChE | Stronger binding than tacrine | heraldopenaccess.usheraldopenaccess.us |
| Quinoline Hydrazinecarbothioamide (6f) | AChE | 9.68 ± 0.21 | mdpi.com |
| Quinoline Hydrazinecarbothioamide (6f) | BChE | 11.59 ± 1.2 | mdpi.com |
| Quinoline Hydrazinecarbothioamide (6i) | AChE | 15.8 ± 1.3 | mdpi.com |
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase (MAO) enzymes are critical targets for drugs treating depression and neurodegenerative disorders like Parkinson's disease. researchgate.netmdpi.com Halogenated quinoline derivatives have recently been investigated as potential inhibitors of both MAO-A and MAO-B. nih.gov Docking studies revealed that a 3-chloro-4-fluoro substituted quinoline derivative (Q3Cl4F) demonstrated superior binding affinities for both MAO-A and MAO-B compared to reference drugs, with a calculated binding score of -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B. nih.gov Thermodynamic analysis further supported the stable interaction of these compounds with the enzymes. nih.gov While not quinolines, the potent MAO inhibition by 3-chloro-1H-indole-5,6-dicarbonitrile derivatives (IC₅₀ values of 0.014 µM for MAO-A and 0.017 µM for MAO-B) highlights the potential contribution of the chloro-substitution to this activity. nih.gov
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | ΔG bind (kcal/mol) | Reference |
|---|---|---|---|---|
| Q3Cl4F | MAO-A | -7.24 | -38.24 | nih.gov |
| Q3Cl4F | MAO-B | -8.37 | -35.80 | nih.gov |
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
Beyond direct competitive inhibition, quinoline-based compounds, including derivatives of quinoline carboxylic acid, are known to function as allosteric modulators. These molecules bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.
For example, certain quinoline carboxylic acids have been identified as highly selective positive allosteric modulators (PAMs) of the M₁ muscarinic acetylcholine (B1216132) receptor, a target for cognitive enhancement. researchgate.net Similarly, derivatives of imidazo[1,5-a]quinoline (B8571028) have been developed as potent allosteric modulators of GABAₐ receptors. unisi.it Some of these compounds can induce negative allosteric modulation, potentially reversing the effects of positive modulators at high concentrations. unisi.it Furthermore, 2,6-disubstituted quinolines have been designed as potential negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a target for treating neuropathic pain. jst.go.jp
A classic example of conformational change induced by this class of compounds is the mechanism of action of quinolone antibiotics. Upon binding to the DNA gyrase-DNA complex, quinolones induce a specific conformational change in the enzyme. mun.ca This alteration allows the enzyme to cleave the DNA strands but prevents it from re-ligating them. The result is the formation of a stable quinolone-enzyme-DNA complex, which halts DNA replication and leads to bacteriostatic or bactericidal effects. mun.ca This mechanism underscores the ability of the quinoline scaffold to induce significant functional changes in target proteins through ligand-induced conformational shifts.
Advanced Structural Characterization of 6 Chloro 5 Quinolinecarboxylic Acid and Its Complexes
X-ray Crystallography for Precise Structural Elucidation
Determination of Solid-State Molecular Conformations
Single-crystal X-ray diffraction studies on quinoline (B57606) derivatives provide crucial data on their solid-state conformations. For instance, analysis of related structures reveals that the quinoline core is often nearly planar, with minimal deviation from coplanarity. The precise bond lengths and angles within the 6-chloro-5-quinolinecarboxylic acid molecule are determined, revealing the influence of the chloro and carboxylic acid substituents on the geometry of the quinoline ring. The orientation of the carboxylic acid group relative to the quinoline ring is a key conformational feature. In similar structures, the dihedral angle between a carboxylic acid group and a benzene (B151609) ring has been observed to be around 6.8°. This planarity, or lack thereof, can influence the molecule's electronic properties and how it interacts with other molecules.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking) in Crystal Lattices
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of this compound and its analogs, hydrogen bonding and π-π stacking are significant. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often forming dimers with neighboring molecules through O-H···O interactions. For example, in a related trifluorobenzoic acid, these hydrogen bonds have a measured length of 2.68 Å.
Furthermore, the aromatic quinoline rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, with typical interplanar distances of 3.4–3.6 Å, contribute significantly to the stability of the crystal lattice. In some chloro-substituted quinoline derivatives, C-H···Cl and C-H···O hydrogen bonds also play a role in the crystal packing, sometimes leading to the formation of layered structures. researchgate.net Hirshfeld surface analysis of a related compound indicated that H···H (34.2%), H···O/O···H (19.9%), H···Cl/Cl···H (12.8%), H···C/C···H (10.3%), and C···C (9.7%) interactions are the most significant contributors to the crystal packing. researchgate.net
Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques offer insights into the structure and behavior of molecules in various states, including in solution.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Conjunction with DFT for Detailed Band Assignment
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for probing the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, providing a molecular fingerprint. For complex molecules like this compound, the interpretation of these spectra can be challenging due to the large number of vibrational modes.
To achieve a detailed and accurate assignment of the observed vibrational bands, experimental data is often coupled with computational methods, specifically Density Functional Theory (DFT). ripublication.comresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. iosrjournals.org By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific atomic motion within the molecule, such as C=O stretching, O-H bending, or ring vibrations. ripublication.comresearchgate.net This combined approach has been successfully used for various quinoline derivatives to provide a complete understanding of their vibrational properties. iosrjournals.orgresearchgate.net
Table 1: Characteristic Vibrational Frequencies for Related Quinolone Carboxylic Acids
| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300–3500 (broad) | Stretching | |
| Carboxylic Acid C=O | 1680–1700 | Stretching | |
| Aromatic C=N/C=C | 1500–1600 | Stretching |
Note: The data in this table is representative of related quinolone carboxylic acids and may vary for this compound.
Nuclear Magnetic Resonance (NMR) for Solution-State Conformation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns revealing their positions. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
Advanced NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to probe through-space interactions between protons, providing insights into the solution-state conformation of the molecule. qub.ac.uk Furthermore, NMR can be used to study intermolecular interactions, such as hydrogen bonding, by observing changes in chemical shifts upon dilution or changes in solvent. Studies on related hydroxyquinoline carboxylic acids have used ¹³C and ¹⁵N NMR to distinguish between different tautomeric forms (neutral vs. zwitterionic) in both the solid state and in solution. researchgate.net In dimethyl sulfoxide (B87167) (DMSO) solution, dynamic exchange between these forms is often observed. researchgate.net
Table 2: Representative ¹H NMR Data for an Analogous Quinolone-4-carboxylic Acid in DMSO-d₆
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline H-5 | 8.65 | d |
| Phenyl H-3' | 7.88 | t |
| Hydroxyl (C2-OH) | 14.07 | s |
| Carboxylic Acid | 13.9 | s |
Source: . This data is for an analogous compound and serves as an example.
Applications As Research Probes and Synthetic Intermediates in Chemical Sciences
Utility in Catalysis and Coordination Chemistry
The inherent structural features of 6-chloro-5-quinolinecarboxylic acid, namely the Lewis basic nitrogen atom of the quinoline (B57606) ring and the carboxylate group, make it an excellent candidate for designing sophisticated ligands for metal complexes. These complexes can find applications in both heterogeneous and homogeneous catalysis.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.orgnih.gov The properties of a MOF, such as pore size, stability, and functionality, are directly dictated by the choice of the metal and the organic linker. wikipedia.org Quinoline carboxylic acids are recognized as effective organic linkers for creating MOFs. bldpharm.com
This compound is particularly suitable as a linker molecule. bldpharm.com The carboxylic acid group can readily coordinate with metal centers, while the rigid quinoline backbone provides the structural framework necessary to build extended one-, two-, or three-dimensional networks. The presence of the chlorine atom can further tune the electronic properties and modify the surface characteristics of the resulting MOF, potentially influencing its adsorption selectivity or catalytic activity.
In homogeneous catalysis, ligands play a crucial role by binding to a central metal atom, thereby stabilizing it and modulating its reactivity and selectivity. rsc.org The design of multifunctional ligands that can actively participate in the catalytic cycle is a key area of research. rsc.orgnih.gov Quinoline derivatives, containing a coordinating nitrogen atom, have proven to be effective components in such ligands. researchgate.netacs.org
Research has demonstrated that quinoline carboxylic acids can act as ligands for rhodium(I) carbonyl complexes, which are active catalysts for industrial processes like methanol (B129727) carbonylation. researchgate.net this compound offers two primary coordination sites: the quinoline nitrogen and the carboxylate oxygen. This allows it to act as a bidentate ligand, forming stable chelate complexes with transition metals. The electron-withdrawing nature of the chlorine substituent can influence the electron density at the metal center, which in turn can impact the catalytic efficiency and turnover number of the resulting complex.
Development as Chemical Probes for Biological Systems
The quinoline scaffold is a well-established fluorophore, making its derivatives attractive for the development of sensors and probes for biological imaging and detection.
Fluorescent probes are indispensable tools for monitoring ions and molecules in biological and environmental systems due to their high sensitivity. beilstein-journals.org The quinoline ring system is inherently fluorescent and its photophysical properties can be modulated by substituent groups and its local environment. beilstein-journals.org For instance, quinoline-based fluorescent receptors have been successfully designed to detect carboxylic acids through guest-induced changes in their emission spectra. beilstein-journals.org
The this compound structure is a promising platform for creating novel fluorescent probes. thermofisher.com The quinoline core provides the necessary fluorescence, while the carboxylic acid group can be functionalized to introduce specific recognition sites for target analytes. The chlorine atom can also be used to fine-tune the probe's spectral properties or to attach it to other molecular systems.
Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of diverse compounds (a library) from a common molecular scaffold. justia.com These libraries are then subjected to high-throughput screening to identify compounds with desired biological activity. Quinoline carboxylic acids have been identified as valuable scaffolds for this purpose. researchgate.netscribd.com
Studies have shown that related structures, such as 6-sulfamoyl-4-quinolinecarboxylic acids, can be used to generate extensive libraries of amides and imides. scribd.com Similarly, this compound serves as an excellent starting point for combinatorial synthesis. The carboxylic acid function is easily converted into an array of other groups, most commonly amides, by reacting it with a diverse set of amines. researchgate.net This allows for the systematic variation of one part of the molecule while keeping the core scaffold constant, facilitating the exploration of structure-activity relationships.
Role as a Versatile Building Block in Complex Organic Synthesis
A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex target structure. The reactivity and functionality of this compound make it a highly versatile building block. biosynth.combldpharm.com
The molecule possesses several reactive sites that can be addressed with high selectivity:
The Carboxylic Acid: This group can undergo a wide range of classical transformations, including conversion to esters, amides, and acid chlorides, providing a gateway to numerous other functionalities.
The Chlorine Atom: The chloro-group on the quinoline ring can be substituted through nucleophilic aromatic substitution reactions or, more significantly, can participate in modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and arylated quinoline derivatives. nih.gov
This multi-faceted reactivity makes this compound a key intermediate in synthetic pathways aimed at producing complex heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
